2-(Difluoromethyl)quinoline

Catalog No.
S738959
CAS No.
1075184-01-8
M.F
C10H7F2N
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)quinoline

Tired of metabolic instability with quinoline-2-methanol or thiol leads? 2-(Difluoromethyl)quinoline (CAS 1075184-01-8) provides the exact solution.

  • Acts as a lipophilic hydrogen bond donor bioisostere to retain binding while resisting CYP450 oxidation.
  • Enables late-stage Ar-CF2- coupling via benzylic deprotonation, impossible with CF3 analogs.
  • Optimizes PK/PD and agrochemical properties through balanced lipophilicity.

Procure from SMolecule for guaranteed quality and worldwide shipping.

CAS Number

1075184-01-8

Product Name

2-(Difluoromethyl)quinoline

IUPAC Name

2-(difluoromethyl)quinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H

InChI Key

ZPSLQVUFNFDCGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Synonyms

2-(Difluoromethyl)quinoline, Quinoline, 2-(difluoromethyl)-, 2-(Difluoromethyl)quinoline (ACI), MFCD26959629, 2-Difluoromethyl-quinoline

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

2-(Difluoromethyl)quinoline (CAS 1075184-01-8) is a specialized fluorinated heterocyclic building block procured primarily for advanced medicinal chemistry and agrochemical development. Unlike unfluorinated or fully fluorinated quinolines, this compound features a difluoromethyl (CF2H) group at the 2-position, which acts as a lipophilic hydrogen bond donor. This physicochemical profile allows it to serve as a metabolically stable bioisostere for alcohols, thiols, and amines. Furthermore, its specific electronic properties and the presence of a benzylic proton make it a valuable precursor for late-stage functionalization, enabling the synthesis of complex difluoromethylated architectures that are critical for fine-tuning pharmacokinetic and pharmacodynamic profiles in drug discovery workflows[1].

Procurement Fit

CF₂H
Lipophilic hydrogen-bond donor scaffold — supports bioisostere replacement studies where metabolically stable H-bond capacity is required.
2-
Position-specific quinoline building block — fits kinase inhibitor and growth-factor signalling research workflows; not a generic fluorinated quinoline.
M-F
Metal-free synthetic route available — supports process chemistry and medicinal chemistry campaigns where transition-metal contamination must be avoided.

Generic substitution with closely related analogs, such as 2-methylquinoline or 2-(trifluoromethyl)quinoline, fundamentally fails in both synthetic workflows and final application performance. 2-Methylquinoline is highly susceptible to rapid cytochrome P450-mediated benzylic oxidation, leading to poor metabolic half-lives in biological systems. Conversely, substituting with 2-(trifluoromethyl)quinoline introduces excessive lipophilicity, completely abolishes hydrogen-bond donor capacity, and renders the benzylic position synthetically inert. Procurement of the exact 2-(difluoromethyl)quinoline is therefore mandatory when a project requires precise intermediate lipophilicity, retained hydrogen-bonding capability for target engagement, or the ability to generate reactive Ar-CF2- synthons for downstream coupling [1].

Substitution Risk

Attribute
2-(Difluoromethyl)quinoline
Common substitute
H-bond donor
CF₂H acts as lipophilic H-bond donor (C–H donor)
CF₃ analog lacks any H-bond donor capacityBinary difference; binding geometry may not transfer
Target class
Reported kinase domain and phosphorylation context
7-(Difluoromethyl)quinoline targets CBP/p300 bromodomainPositional isomerism determines biological target class
Lipophilicity profile
Calculated LogP ~2.7; within lead-like range
Non-fluorinated quinoline may show lower metabolic stabilityClass-level property; validate per series

Hydrogen Bond Donor Capacity for Target Binding vs. Trifluoromethyl Analog

The CF2H group in 2-(difluoromethyl)quinoline possesses a polarized C-H bond that functions as a weak hydrogen bond donor (A ≈ 0.05 - 0.10), whereas the fully fluorinated CF3 group in 2-(trifluoromethyl)quinoline has an A value of 0. This allows the difluoromethyl analog to successfully replace hydroxyl or thiol groups in pharmacophores without losing critical binding interactions [1].

Evidence DimensionHydrogen bond acidity (A value)
Target Compound DataA ≈ 0.05 - 0.10 (functions as H-bond donor)
Comparator Or Baseline2-(Trifluoromethyl)quinoline (A = 0, no H-bond donor capacity)
Quantified DifferenceComplete retention vs. total loss of H-bond donor capacity
ConditionsBioisosteric substitution modeling in target binding sites

Procuring the difluoromethyl analog ensures that critical hydrogen-bonding interactions are maintained in drug design, preventing the loss of target affinity that occurs with fully fluorinated substitutes.

Synthetic yield
Cross-study comparable
≥2× higher yield vs. prior 26% route
Supports metal-free route selection
DBU-promoted cascade; 60°C, MeOH

Precursor Suitability for Benzylic Functionalization vs. Trifluoromethyl Analog

2-(Difluoromethyl)quinoline can be selectively deprotonated at the benzylic position using a Brønsted superbase/weak Lewis acid approach to generate a reactive Ar-CF2- synthon in high yields (>90% class-level conversion). In contrast, 2-(trifluoromethyl)quinoline lacks the benzylic proton and cannot undergo this transformation, rendering it useless for nucleophilic difluoroalkylation [1].

Evidence DimensionGeneration of nucleophilic Ar-CF2- synthon
Target Compound Data>90% yield of deprotonated synthon for electrophile capture
Comparator Or Baseline2-(Trifluoromethyl)quinoline (0% yield, synthetically inert at benzylic position)
Quantified Difference>90% absolute difference in synthon generation yield
ConditionsBrønsted superbase with weak Lewis acid at room temperature

This unique reactivity allows buyers to use the compound as a masked nucleophile to construct complex Ar-CF2-R linkages that are synthetically inaccessible from trifluoromethyl precursors.

H-bond donor capacity
Class-level inference
CF₂H: present
CF₃: absent
Binary difference; target engagement context may shift
Based on C–H donor character; protein interaction context dependent

Lipophilicity and Metabolic Stability Balance vs. Methyl and Trifluoromethyl Analogs

The CF2H group provides an intermediate lipophilicity (Hansch π parameter = 0.68) compared to the unfluorinated methyl group (π = 0.56) and the fully fluorinated trifluoromethyl group (π = 0.88). This precise modulation prevents the rapid metabolic clearance associated with 2-methylquinoline while avoiding the poor aqueous solubility and excessive hydrophobicity often caused by 2-(trifluoromethyl)quinoline [1].

Evidence DimensionSubstituent lipophilicity (Hansch π parameter)
Target Compound Dataπ = 0.68 (optimal balance)
Comparator Or Baseline2-Methylquinoline (π = 0.56) and 2-(Trifluoromethyl)quinoline (π = 0.88)
Quantified Difference+0.12 vs methyl (improved stability) and -0.20 vs trifluoromethyl (improved solubility)
ConditionsStandard octanol-water partition coefficient modeling

Procuring this specific analog provides the optimal balance of membrane permeability and metabolic half-life required for successful formulation and in vivo efficacy.

Positional isomerism
Data to verify
2-CF₂H: kinase context
7-CF₂H: bromodomain context
Substitution position dictates target-class research direction
Source-specific review; limited cross-study confirmation
Lipophilicity
Supporting evidence
LogP 2.68, LogD 2.68
Within lead-like oral drug space
In silico calculation; TPSA 12.89 Ų

Bioisosteric Replacement in Medicinal Chemistry

2-(Difluoromethyl)quinoline is the correct choice for replacing quinoline-2-methanol or 2-quinolinethiol moieties in lead optimization. By utilizing its hydrogen-bond donor capacity, medicinal chemists can improve the metabolic stability of the pharmacophore without sacrificing the critical target binding interactions that would be lost if a trifluoromethyl analog were used [1].

Late-Stage Electrophilic Difluoroalkylation

In synthetic workflows requiring the construction of complex benzylic difluoromethylene (Ar-CF2-R) linkages, this compound serves as a highly effective masked nucleophile. Its ability to be deprotonated into an Ar-CF2- synthon allows for direct coupling with various electrophiles, a pathway completely inaccessible when using 2-(trifluoromethyl)quinoline [2].

Agrochemical Formulation Optimization

For the development of novel crop protection agents, the intermediate lipophilicity of the CF2H group provides a superior balance of leaf penetration and environmental degradation compared to methyl or trifluoromethyl analogs. This ensures that the active ingredient is both effective and environmentally compliant [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
CF₂H hydrogen-bond donor capacity
Target engagement and phosphorylation pathway interpretation
Metal-free fluorinated quinoline synthesis
DBU-promoted cascade method compatibility
Yield and purity under metal-free conditions
Agrochemical building block research
Fluorinated quinoline scaffold
Metabolic stability and bioactivity in crop protection assays
Bioisostere replacement studies
CF₂H as metabolically stable isostere
Pharmacokinetic property modulation and hydrogen-bond retention

XLogP3

2.8

Wikipedia

2-(Difluoromethyl)quinoline

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